tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate
CAS No.: 1315366-05-2
Cat. No.: VC16487771
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315366-05-2 |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-6-9-4-10-7-15-8-11(5-9)12(10)17/h9-12,15,17H,4-8H2,1-3H3,(H,16,18) |
| Standard InChI Key | UTSWUEAAFXLCGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC2CNCC(C1)C2O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 3-azabicyclo[3.3.1]nonane core, a bridged bicyclic system with a tertiary amine at position 3 and a hydroxymethyl group at position 7. The tert-butyl carbamate group (-OC(=O)NC(C)(C)₃) serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆N₂O₃ |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl)methyl]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC2CNCC(C1)C2O |
| InChIKey | UTSWUEAAFXLCGZ-UHFFFAOYSA-N |
The bicyclic framework imposes conformational rigidity, which is critical for receptor binding selectivity . The hydroxy group at position 9 enhances solubility in polar solvents, while the tert-butyl carbamate provides lipophilicity, balancing pharmacokinetic properties.
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with the functionalization of 3-azabicyclo[3.3.1]nonane precursors. A representative pathway involves:
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Bicyclic Core Formation: Cyclization of aminodiols under acidic conditions yields the 3-azabicyclo[3.3.1]nonane skeleton .
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Hydroxymethyl Introduction: Alkylation at position 7 with formaldehyde derivatives installs the hydroxymethyl group.
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Carbamate Protection: Reaction with tert-butyl isocyanate in the presence of a base forms the carbamate moiety, achieving >90% yield in optimized conditions.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12 h | 75 |
| Hydroxymethylation | CH₂O, NaBH₃CN, MeOH | 82 |
| Carbamate Formation | tert-butyl isocyanate, Et₃N | 91 |
Purification and Characterization
Purification via flash chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR confirm structural integrity. Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 271.4, aligning with the molecular weight.
Applications in Pharmaceutical Research
Sigma Receptor Ligands
Structural analogs of this compound, such as WC-26 and WC-59, exhibit nanomolar affinity for σ₂ receptors (Kᵢ = 0.82–2.58 nM) with >500-fold selectivity over σ₁ subtypes . The azabicyclo[3.3.1]nonane scaffold is pivotal for this selectivity, as truncating the bridgehead nitrogen spacing reduces binding efficacy .
Table 3: Receptor Binding Affinities of Analogous Compounds
| Compound | σ₂ Kᵢ (nM) | σ₁ Kᵢ (nM) | Selectivity (σ₁/σ₂) |
|---|---|---|---|
| WC-26 | 2.58 | 1,438 | 557 |
| WC-59 | 0.82 | 1,712 | 2,087 |
Radiopharmaceutical Development
The compound’s fluorine-18 derivative, [¹⁸F]WC-59, demonstrates specific binding to σ₂ receptors in murine breast tumor models (Kₐ = ~2 nM), highlighting its potential as a PET imaging agent for cancer diagnostics . Radiolabeling via nucleophilic substitution of a mesylate precursor achieves radiochemical purity >99.9% and specific activity ≥4,200 mCi/μmol .
Future Directions and Challenges
Targeted Drug Delivery
Functionalization of the hydroxy group with prodrug linkers (e.g., ester or carbonate derivatives) could enable tumor-specific activation, leveraging σ₂ receptor overexpression in cancer cells .
Synthetic Methodology Improvements
Developing enantioselective routes to access stereochemically pure variants remains a challenge. Catalytic asymmetric hydrogenation or enzymatic resolution may address this gap .
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